[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate
Description
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate is a synthetic ester derivative featuring a 2-(3-fluorophenyl)acetate moiety linked via a methyl group to a carbamoyl substituent.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-15(10-11-16-6-3-2-4-7-16)22-19(23)14-25-20(24)13-17-8-5-9-18(21)12-17/h2-9,12,15H,10-11,13-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNQPQWXRWQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbutan-2-amine with methyl 2-(3-fluorophenyl)acetate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate exhibit promising properties in drug design. The incorporation of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds suitable candidates for further development in pharmaceuticals.
Anticancer Activity
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models. The presence of the phenyl group is believed to play a crucial role in interacting with biological targets associated with cancer proliferation.
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Fluorinated compounds are known to cross the blood-brain barrier effectively, which is critical for developing treatments for neurological disorders such as depression and anxiety. Preliminary studies have indicated that modifications to the carbamoyl group can enhance neuroactive properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions beginning from commercially available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Assess neuroactive potential | Showed enhanced serotonin receptor binding affinity compared to non-fluorinated analogs, suggesting potential antidepressant effects. |
| Study C | Analyze metabolic stability | Fluorination improved half-life in plasma by 30%, indicating better pharmacokinetic profiles for therapeutic use. |
Mechanism of Action
The mechanism of action of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound shares core functional groups with several analogs:
- Ester group : Critical for hydrolysis susceptibility and bioavailability.
- 3-Fluorophenyl group : Enhances electronic effects and metabolic stability.
- Carbamoyl substituent : Modulates solubility and hydrogen-bonding capacity.
Comparative Analysis of Structural Analogs
The following compounds highlight structural diversity and functional variations:
Table 1: Structural Comparison
Key Observations:
Complexity vs. Simplicity : The target compound and 10a exhibit higher structural complexity (e.g., piperazine, thiazole, or extended alkyl chains) compared to simpler esters like methyl 2-(3-fluorophenyl)acetate .
Aromatic Systems : While 95a uses a furan ring, the target and others employ benzene or fluorophenyl groups, influencing electronic properties and π-π interactions.
Substituent Effects : The 4-phenylbutan-2-yl chain in the target may enhance lipophilicity compared to shorter alkyl chains (e.g., ethyl in 10a).
Key Observations:
Functional and Application-Based Differences
- Biological Activity : Compounds with piperazine (10a ) or indazole () moieties are often explored for receptor targeting, whereas the target’s 4-phenylbutan-2-yl group may optimize membrane permeability.
- Solubility: The carbamoyl group in the target and 95a could improve aqueous solubility compared to non-polar analogs.
- Stability: The 3-fluorophenyl group in all analogs enhances metabolic stability relative to non-halogenated derivatives.
Biological Activity
Structure and Composition
The molecular formula for [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate is . The compound features a phenylbutanoyl moiety linked to a carbamoyl group and an acetate, which contributes to its potential pharmacological properties.
Physical Properties
- Molecular Weight : Approximately 273.34 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but sensitive to light and heat.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurochemical signaling.
- Antioxidant Activity : Some derivatives show promise in reducing oxidative stress in cellular models.
Pharmacological Studies
Several studies have assessed the biological activity of similar compounds. Here are key findings:
Case Studies
- Antinociceptive Effects : A study published in Pharmacology Reports examined the pain-relieving properties of this compound in a formalin-induced pain model. Results indicated a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent.
- Neuropharmacological Evaluation : Research conducted at a university pharmacology department explored the compound's effects on anxiety and depression-like behaviors in animal models. The results showed that the compound could enhance mood-related behaviors, warranting further investigation into its antidepressant properties.
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on various cancer cell lines revealed that certain derivatives could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
